BenchChemオンラインストアへようこそ!

(1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Coordination Chemistry Redox-Activated Prodrugs Cobalt(III) Complexes

This N-methylated benzimidazole building block (mambi) delivers distinct advantages over the des-methyl analog (ambi). The tertiary amine eliminates a hydrogen-bond donor, boosting logP (XLogP3 1.2) and membrane permeability—ideal for CNS fragment libraries. The N-methyl group confers chemoselectivity in amide couplings, preventing bis-acylation side reactions common with primary amine analogs. In medicinal inorganic chemistry, mambi tunes the reduction potential of Co(III) prodrugs, enabling hypoxia-selective activation without altering the co-ligand framework. Its bifunctional N-donor set supports pH-insensitive metal coordination for MOFs. Procuring the N-methylated compound specifically avoids altered electrochemistry, PK liability, and batch-to-batch variability that confound SAR interpretation.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 98997-01-4
Cat. No. B1274638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
CAS98997-01-4
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCNCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyDOHYOMCAAAAAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS 98997-01-4): Procurement-Grade Benzimidazole Building Block for Coordination Chemistry and Drug Synthesis


(1H-Benzoimidazol-2-ylmethyl)-methyl-amine (CAS 98997-01-4), also referred to as 1-(1H-benzimidazol-2-yl)-N-methylmethanamine or 2-(methylaminomethyl)benzimidazole, is a heterocyclic primary amine building block consisting of a benzimidazole core linked to a methylaminomethyl side chain (C9H11N3, MW 161.20 g/mol). The compound is commercially available as a free base and as a dihydrochloride salt, with typical purities of 95–98% (NMR) . It serves as a versatile intermediate in medicinal chemistry—for instance, it was coupled as intermediate (IX) in the synthesis of nonpeptide vitronectin receptor antagonists—and as an N-methylated ligand (designated ‘mambi’) in cobalt(III) coordination complexes studied for redox-activated anticancer strategies [1][2]. Its structural simplicity and bifunctional coordination capability (benzimidazole N-donor + secondary amine) make it a recurrent choice in fragment-based library design and metallodrug development.

Why Generic Substitution Fails for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine: N-Methylation Dictates Metal-Binding Redox Potential and Synthetic Utility


Within the 2-(aminomethyl)benzimidazole family, the presence or absence of N-methylation on the exocyclic amine is not a trivial structural variation—it directly alters the electrochemical behavior of derived metal complexes and the hydrogen-bonding capacity of the ligand. Cardwell et al. demonstrated that cobalt(III) complexes bearing the N-methylated ligand 2-(N-methylaminomethyl)benzimidazole (mambi) exhibit measurably different reduction potentials relative to those with the non-methylated analog 2-aminomethylbenzimidazole (ambi), affecting their suitability as redox-activated prodrugs [1]. Similarly, in medicinal chemistry campaigns, the free N–H of ambi can participate in undesired hydrogen bonding or metabolic conjugation, whereas the tertiary amine in mambi eliminates this H-bond donor, improving logP and membrane permeability. Procurement of a generic ‘benzimidazole-methylamine’ without specifying the methylation pattern therefore risks introducing a compound with divergent metal-chelation properties, altered pharmacokinetic liability, or incompatible reactivity in downstream amide-coupling steps—all of which can confound SAR interpretation and batch-to-batch reproducibility in lead optimization programs.

Quantitative Evidence Guide: Where (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Outperforms Its Closest Analogs


Redox Potential Tuning via N-Methylation: mambi vs. ambi Cobalt(III) Complexes

In a direct head-to-head comparison, Cardwell et al. prepared isostructural cobalt(III) complexes [Co(ambi)(acac)₂]Cl and [Co(mambi)(acac)₂]Cl (ambi = 2-aminomethylbenzimidazole; mambi = 2-(N-methylaminomethyl)benzimidazole, i.e., the title compound) and measured their reduction potentials. The N-methyl substitution on mambi shifts the Co(III)/Co(II) reduction potential relative to the ambi complex, providing synthetic chemists with a verified handle to tune redox behavior without altering the core coordination geometry [1].

Coordination Chemistry Redox-Activated Prodrugs Cobalt(III) Complexes

Crystallographically Verified Coordination Behavior Distinguishes mambi from ambi

The same study provided single-crystal X-ray structures for the ambi-containing complex [Co(ambi)(acac)₂]Cl·4.1H₂O, establishing a benchmark coordination geometry. Although the mambi analog was not crystallized in that work, the authors explicitly note that the N-methyl group in mambi introduces steric constraints absent in ambi, subtly altering bond lengths and angles around the cobalt center—a structural feature that can be exploited in rational ligand design [1].

X-ray Crystallography Ligand Design Coordination Geometry

Computed Physicochemical Profile vs. N-Unsubstituted and N-Benzyl Analogs

Computed properties from PubChem reveal that (1H-Benzoimidazol-2-ylmethyl)-methyl-amine possesses an XLogP3 of 1.2, a topological polar surface area of 40.71 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]. By comparison, the N-unsubstituted analog 2-(aminomethyl)benzimidazole (CAS 5805-57-2) has a lower computed logP (~0.6) due to the primary amine, while the N-benzyl analog (CAS 342385-29-9) has a substantially higher logP (>2.5) that may limit aqueous solubility [2]. The title compound occupies a balanced lipophilicity window favorable for fragment-based screening libraries.

Drug-likeness Physicochemical Properties Fragment-Based Drug Design

Validated Chemical Identity and Purity Specifications for Reproducible Procurement

Multiple reputable vendors provide (1H-Benzoimidazol-2-ylmethyl)-methyl-amine with documented purity ≥ 97–98% as verified by NMR, HPLC, or GC. ChemImpex specifies purity ≥ 98% (NMR) for the dihydrochloride salt , while Bidepharm offers the free base at 98% purity with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC . Aladdin Scientific provides COA upon lot-number entry . In contrast, less rigorously characterized analogs or generic ‘benzimidazole-methylamine’ mixtures often lack such multi-technique quality documentation, introducing batch-to-batch variability that can derail quantitative SAR studies or reproducible complexation yields.

Quality Control Compound Identity Procurement Standards

Optimal Application Scenarios for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine Based on Quantitative Differentiation Evidence


Redox-Active Metallodrug Design Requiring Tunable Co(III)/Co(II) Reduction Potentials

Medicinal inorganic chemists designing hypoxia-selective cobalt(III) prodrugs can employ (1H-Benzoimidazol-2-ylmethyl)-methyl-amine (mambi) as a ligand to achieve a reduction potential distinct from that of the des-methyl analog ambi, as demonstrated by Cardwell et al. in isostructural [Co(L)(acac)₂]Cl complexes [1]. This tunability allows systematic optimization of the hypoxia selectivity window without altering the acetylacetonate co-ligand framework.

Fragment-Based Drug Discovery Libraries Requiring Balanced logP and Reduced H-Bond Donor Count

With a computed XLogP3 of 1.2 and only two H-bond donors, the title compound offers a favorable fragment-like physicochemical profile [1]. It is superior to the overly polar 2-(aminomethyl)benzimidazole (XLogP3 ~0.6, 3 HBD) for CNS-permeable fragment libraries and superior to the excessively lipophilic N-benzyl analog (XLogP3 >2.5) for maintaining aqueous solubility—making it an ideal choice for fragment screening collections where balanced permeability and solubility are critical.

Amide-Coupled Pharmaceutical Intermediates Requiring Controlled Reactivity at the Secondary Amine

The methylated secondary amine in the title compound is less nucleophilic and sterically more hindered than the primary amine in 2-(aminomethyl)benzimidazole, providing chemoselectivity advantages in amide-coupling reactions with activated esters or acid chlorides. This property was exploited in the patented synthesis of nonpeptide vitronectin receptor antagonists, where the title compound (intermediate IX) was cleanly coupled to an N-Boc acid to afford the key amino amide intermediate [2]. Procurement of the N-methylated compound specifically avoids side reactions (e.g., bis-acylation or intramolecular cyclization) that plague the des-methyl analog under identical conditions.

Coordination Polymer and MOF Synthesis Exploiting Bifunctional N-Donor Geometry

The benzimidazole ring nitrogen and the secondary amine nitrogen of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine create a bifunctional donor set capable of bridging metal centers. The N-methyl group prevents deprotonation at the exocyclic nitrogen—unlike the primary amine analog—enabling pH-insensitive coordination modes. This property makes the title compound a preferred linker for constructing metal-organic frameworks (MOFs) or coordination polymers that require robust, pH-independent metal-node connectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Benzoimidazol-2-ylmethyl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.